(4-(Methoxycarbonyl)pyridin-2-YL)boronic acid
Description
Properties
Molecular Formula |
C7H8BNO4 |
|---|---|
Molecular Weight |
180.96 g/mol |
IUPAC Name |
(4-methoxycarbonylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C7H8BNO4/c1-13-7(10)5-2-3-9-6(4-5)8(11)12/h2-4,11-12H,1H3 |
InChI Key |
KVKBGULCWQVUTP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=CC(=C1)C(=O)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxycarbonyl)pyridin-2-YL)boronic acid typically involves the halogen-metal exchange followed by borylation. One common method is the reaction of a halogenated pyridine derivative with a metal reagent such as n-butyllithium, followed by the addition of a boron-containing reagent like trimethyl borate. The reaction is usually carried out under an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-(Methoxycarbonyl)pyridin-2-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkylating agents are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
(4-(Methoxycarbonyl)pyridin-2-YL)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of (4-(Methoxycarbonyl)pyridin-2-YL)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxycarbonyl group can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Target Compound : (4-(Methoxycarbonyl)pyridin-2-yl)boronic Acid
- Structure : Pyridine ring with –B(OH)₂ (position 2) and –COOCH₃ (position 4).
Analog 1 : 4-(Methoxycarbonyl)phenyl-boronic Acid
- Structure : Benzene ring with –B(OH)₂ (position para to –COOCH₃).
- Key Differences : Lacks the pyridine nitrogen, which in the target compound can participate in hydrogen bonding or coordinate with metals. Crystal structure analysis shows planar distortion (7.7° rotation of –COOCH₃) and hydrogen-bonded dimers .
Analog 2 : (6-(Methoxycarbonyl)pyridin-2-yl)boronic Acid
Analog 3 : (2-Methylpyridin-4-yl)boronic Acid
- Structure : Pyridine with –B(OH)₂ (position 4) and –CH₃ (position 2).
- Key Differences : Electron-donating methyl group increases electron density at the boronic acid site, enhancing reactivity in Suzuki couplings compared to the target compound’s electron-withdrawing –COOCH₃ .
Comparative Data Table
Biological Activity
(4-(Methoxycarbonyl)pyridin-2-YL)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted at the 4-position with a methoxycarbonyl group and a boronic acid functional group. Its molecular formula is C₇H₈BNO₄, and it is characterized by the ability to form reversible covalent bonds with diols, which is crucial for its biological interactions.
Mechanisms of Biological Activity
Research indicates that boronic acids, including this compound, may function as inhibitors in various biological pathways:
- Proteasome Inhibition : Boronic acids can inhibit proteasome activity, which is vital for regulating protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors and subsequent cancer cell death .
- Tyrosine Kinase Inhibition : The compound has shown potential as a tyrosine kinase inhibitor, which plays a significant role in cancer cell proliferation and survival. In vitro studies have demonstrated its ability to inhibit specific kinase pathways associated with tumor growth .
- Antagonism of Androgen Receptors : Molecular docking studies suggest that this compound can act as an antagonist of androgen receptors (AR), potentially disrupting signaling pathways involved in prostate cancer . The boronic acid moiety may mimic the binding interactions typically seen with other functional groups like nitro or nitrile.
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Positioning of Functional Groups : The placement of the methoxycarbonyl group and the boronic acid functionality affects binding affinity and selectivity towards target proteins. For instance, modifications to the position of substituents on the pyridine ring have been shown to alter antiproliferative activity against various cancer cell lines .
- Comparative Activity : Studies comparing derivatives of boronic acids indicate that specific substitutions can enhance or diminish biological activity. For example, the introduction of halogen atoms at strategic positions has been linked to increased potency against certain cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Antiproliferative Activity : A series of experiments evaluated the compound against various cancer cell lines, including LAPC-4 and PC-3. Results indicated that certain derivatives exhibited significant antiproliferative effects, correlating with their structural characteristics .
- Molecular Docking Studies : Computational analyses have provided insights into how this compound interacts with target proteins at the molecular level. These studies revealed potential binding sites and interactions that could be leveraged for drug design .
- Selectivity Profiles : The selectivity of this compound for cancer cells over non-cancerous cells has been highlighted, suggesting its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics .
Q & A
Q. What are the common synthetic routes for (4-(Methoxycarbonyl)pyridin-2-yl)boronic acid?
The compound can be synthesized via rhodium(I)-catalyzed carboxylation of arylboronic esters with CO₂. A representative procedure involves reacting 4-(methoxycarbonyl)phenyl boronic acid (1.0 mmol) under optimized conditions, yielding the product in 62% after purification. Key steps include maintaining anhydrous conditions, using Rh catalysts, and monitoring reaction progress via TLC . Alternative routes may involve Suzuki-Miyaura coupling, leveraging the boronic acid’s reactivity with halide-bearing aromatic partners under palladium catalysis.
Q. How is this compound characterized in academic research?
Characterization typically involves ¹H/¹³C NMR to confirm molecular structure and purity (e.g., δ 8.10 ppm for aromatic protons, δ 51.51 ppm for methoxy carbons) . X-ray crystallography is critical for resolving stereoelectronic effects; for example, the methoxycarbonyl group is rotated 7.7° from the pyridine plane, influencing hydrogen-bonding networks . HPLC and elemental analysis ensure purity (>97%), particularly for reactivity studies .
Q. What safety protocols are essential for handling this compound?
The compound is classified as a skin/eye irritant (Category 2/2A). Key precautions include:
- Using nitrile gloves and safety goggles to avoid direct contact.
- Storing in a cool, dry place (0–6°C) away from oxidizers.
- Working in a fume hood to prevent inhalation of fine particulates .
- Disposing via approved hazardous waste protocols to prevent environmental release .
Advanced Research Questions
Q. How can structural data resolve contradictions in molecular conformation or reactivity?
X-ray crystallography reveals inversion dimers stabilized by O–H∙∙∙O hydrogen bonds between boronic acid groups (O∙∙∙O distance: ~2.7 Å). Discrepancies in reactivity (e.g., slower Suzuki coupling rates) may arise from steric hindrance caused by the methoxycarbonyl group’s out-of-plane rotation (7.7°). Refinement using SHELXL (with twin-detection algorithms) helps distinguish between crystallographic disorder and genuine conformational flexibility .
Q. What methodologies identify its role in chemokine receptor antagonism?
Studies on boronic acid-based antagonists (e.g., SX-517) employ:
- Calcium flux assays (IC₅₀ = 38 nM in human PMNs) to measure CXCR1/2 inhibition.
- [³⁵S]GTPγS binding to quantify G-protein activation in recombinant HEK293 cells.
- Non-competitive binding kinetics , confirmed via inability to displace [¹²⁵I]-CXCL8 in membrane assays . These methods require strict control of buffer pH (7.4) and temperature (37°C) to maintain receptor integrity.
Q. How do electronic effects of the methoxycarbonyl group influence cross-coupling efficiency?
The electron-withdrawing methoxycarbonyl group reduces electron density at the boronic acid site, slowing transmetalation in Suzuki reactions. Optimization strategies include:
- Using bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
- Elevating reaction temperatures (80–100°C) to overcome kinetic barriers.
- Adding Cs₂CO₃ as a base to enhance boronate formation .
Q. What analytical techniques validate its stability under varying conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
